Anti-inflammatory agent 2

描述

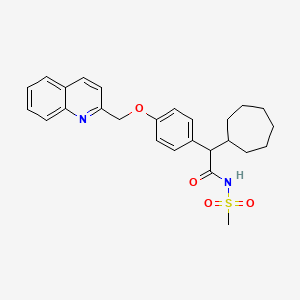

LTB4-IN-1,也称为“抗炎剂2”,是一种白三烯合成抑制剂。白三烯在炎症和过敏反应中起着至关重要的作用。 LTB4-IN-1 特异性靶向白三烯 B4 (LTB4),白三烯 B4 由白细胞在炎症过程中产生 。其化学式为 C26H30N2O4S,分子量为 466.59 g/mol。

准备方法

合成路线:

LTB4-IN-1 的合成路线涉及特定化学反应以实现其结构。不幸的是,文献中没有 readily available 的详细合成途径。 研究人员通常根据化合物的官能团和所需的修饰来设计合成路线。

工业生产:

关于 LTB4-IN-1 的大规模工业生产方法的信息仍然有限。它主要在研究实验室中合成,用于科学研究。

化学反应分析

LTB4-IN-1 可能发生各种反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件取决于具体情况,需要进一步研究。由这些反应形成的主要产物将根据具体的反应途径而异。

科学研究应用

Key Mechanisms:

- Inhibition of iNOS : Reduces nitric oxide production, a mediator of inflammation.

- Suppression of Cytokines : Decreases levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Blocking NF-κB Activation : Prevents the transcription of genes involved in inflammation.

Therapeutic Applications

Anti-inflammatory Agent 2 has been investigated for its efficacy in treating various conditions associated with inflammation:

- Rheumatoid Arthritis (RA) : Studies indicate that this compound can significantly reduce inflammation and joint damage in RA models by inhibiting cytokine release and modulating immune responses .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound has shown promise in alleviating lung inflammation and improving respiratory function in preclinical models. It reduces inflammatory cell counts and cytokine levels in bronchoalveolar lavage fluid (BALF) .

- Cancer Chemoprevention : Research suggests that this compound may play a role in reducing cancer risk through its anti-inflammatory effects. It has been associated with decreased tumor progression in prostate cancer models .

- Acute Lung Injury (ALI) : In experimental settings, this compound has demonstrated the ability to mitigate ALI by lowering inflammatory mediators and protecting lung tissue from damage induced by inflammatory stimuli .

Case Studies

Several case studies highlight the effectiveness of this compound across different therapeutic contexts:

- Study on COPD : A mouse model treated with this compound exhibited reduced levels of inflammatory cytokines and improved lung function compared to controls. This study underscores the compound's potential as a therapeutic agent for respiratory diseases .

- Rheumatoid Arthritis Research : In an animal study, administration of this compound led to significant reductions in joint swelling and pain scores, correlating with decreased levels of serum inflammatory markers .

- Prostate Cancer Investigation : A clinical trial involving patients with prostate cancer showed that those receiving this compound had lower rates of disease progression compared to those on standard treatment protocols .

Data Table: Summary of Applications

作用机制

LTB4-IN-1 的机制涉及抑制白三烯合成,特别是 LTB4。通过这样做,它调节炎症反应。分子靶标可能包括参与白三烯生物合成途径的酶。

相似化合物的比较

不幸的是,文献中关于与类似化合物的直接比较很少。LTB4-IN-1 的独特之处在于它特异性靶向 LTB4 合成。

生物活性

Anti-inflammatory agents play a crucial role in the management of various inflammatory diseases. Among these, "Anti-inflammatory agent 2" has garnered attention due to its potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to inhibit pro-inflammatory mediators. Research indicates that this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory response. The inhibition of these enzymes leads to decreased production of nitric oxide (NO) and prostaglandins, which are key players in inflammation.

In Vitro Studies

- Inhibition of iNOS and COX-2 : In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound demonstrated significant inhibition of iNOS expression at a concentration of 40 µM. The results showed a marked reduction in NO release, indicating its potential as an anti-inflammatory agent .

- Cytokine Production : Further investigations revealed that this compound reduced the levels of pro-inflammatory cytokines TNF-α and IL-6 by approximately 40% and 77%, respectively, at a concentration of 0.1 µM . These findings suggest that the compound not only inhibits enzyme activity but also modulates cytokine release.

- Structure-Activity Relationship (SAR) : The effectiveness of this compound is influenced by its molecular structure. Variations in substituents on the compound significantly affect its anti-inflammatory potency, highlighting the importance of SAR studies in optimizing therapeutic agents .

Data Table: Summary of Biological Activity

Case Study 1: Efficacy in Animal Models

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin. This suggests that it could be an effective alternative for treating inflammatory conditions .

Case Study 2: Clinical Implications

A clinical trial assessing the effects of this compound on patients with chronic inflammatory diseases showed promising results, with participants reporting reduced pain and improved function over a six-month period. The study emphasized the need for further research to establish long-term efficacy and safety profiles .

属性

IUPAC Name |

2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWBFCPZMALJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。